N'-(4-methoxybenzylidene)isonicotinohydrazide

Antibacterial Metal complex Schiff base ligand

Procure N'-(4-methoxybenzylidene)isonicotinohydrazide for targeted metalloantibiotic and anti-tubercular drug discovery. This Schiff base ligand forms Zn(II) mixed-ligand complexes exceeding kanamycin-30 efficacy (24 mm vs 22 mm inhibition zone against E. coli). It demonstrates 44.5-fold selectivity for rat over human ecto-5′-nucleotidase (IC₅₀ 310 nM vs 13.8 µM), enabling rodent-model purinergic signaling studies. For anti-tubercular screening, it belongs to a high-potency subset with MIC values of 0.31–0.62 µg/mL against M. tuberculosis H37Rv, comparable to first-line drugs. Guaranteed consistent performance for reproducible coordination chemistry and biological outcomes.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B11712362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methoxybenzylidene)isonicotinohydrazide
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H13N3O2/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+
InChIKeyMYEHAWYWNFNHPT-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Methoxybenzylidene)isonicotinohydrazide: Core Properties and Scientific Identity for Procurement


N'-(4-methoxybenzylidene)isonicotinohydrazide (C₁₄H₁₃N₃O₂; MW 255.27 g/mol), also designated as (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide or N-(4-methoxybenzylidene)isonicotinohydrazone, is a Schiff base hydrazone derived from the condensation of isonicotinic acid hydrazide (isoniazid) and 4-methoxybenzaldehyde (p-anisaldehyde) [1][2]. This compound exhibits an E-configuration at the methylidene C=N bond and functions as a versatile bidentate ligand capable of coordinating transition metals via azomethine nitrogen and carbonyl oxygen donor atoms, thereby forming stable metal complexes with Cu(II), Ni(II), Zn(II), Co(II), Cr(III), and Sn(IV) [1][3]. While structurally related to isoniazid, the incorporation of the 4-methoxybenzylidene moiety alters both electronic and steric properties, which can modulate biological target interactions and coordination geometry preferences compared to unsubstituted or differently substituted analogs [4].

Why N'-(4-Methoxybenzylidene)isonicotinohydrazide Cannot Be Interchanged with Generic Isoniazid-Derived Hydrazones


Generic substitution among isonicotinohydrazide-derived Schiff bases is scientifically unwarranted because the substitution pattern on the benzylidene ring fundamentally determines both biological activity profile and metal-coordination capacity. A systematic comparative study of 19 (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives demonstrated that antimicrobial potency, as measured by zone of inhibition and minimum inhibitory concentration, varies dramatically with substituent identity and position [1]. Specifically, the 4-methoxy substituted derivative (the target compound) exhibits distinct metal-chelation behavior that enables formation of mixed-ligand complexes which show antibacterial activity exceeding that of the reference antibiotic kanamycin-30 against E. coli and Pseudomonas sp., whereas other substitution patterns such as 3,4-dimethoxy or 3,4,5-trimethoxy yield different antimicrobial efficacy profiles [1][2]. Furthermore, enzyme inhibition selectivity across species diverges sharply: the 4-methoxy derivative displays a 44.5-fold potency difference between rat (IC₅₀ 310 nM) and human (IC₅₀ 13.8 µM) ecto-5′-nucleotidase, a species-selectivity profile that cannot be assumed for other benzylidene-substituted analogs without direct assay confirmation [3]. These substituent-dependent variations preclude reliable interchange in any research or industrial application requiring reproducible biological or coordination-chemical outcomes.

Quantitative Differentiation Evidence: N'-(4-Methoxybenzylidene)isonicotinohydrazide Performance Data


Mixed-Ligand Zn(II) Complex Exhibits Antibacterial Activity Superior to Kanamycin-30

The mixed-ligand Zn(II) complex incorporating N-(4-methoxybenzylidene)isonicotinohydrazone as primary ligand (L1) and 1,10-phenanthroline as secondary ligand (L2) demonstrated zone of inhibition against Escherichia coli that exceeded that of the clinical reference antibiotic kanamycin-30 [1]. Among all tested compounds in this series (including Ni(II) and Cu(II) complexes), the Zn(II) mixed-ligand complex showed superior antibacterial performance against both E. coli and Pseudomonas sp., representing a clear differentiation point for researchers seeking metal complexes with kanamycin-surpassing gram-negative antibacterial activity [1].

Antibacterial Metal complex Schiff base ligand

Bi(III) Complex Achieves 3-Fold Cytotoxic Potency Enhancement Over Free Ligand Against Gastric Cancer Cells

Complexation of the structurally related ligand (E)-N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide with Bi(III) produced a dinuclear complex that exhibited approximately three-fold greater cytotoxic potency against SNU-16 gastric cancer cells compared to the free ligand [1]. This quantifiable enhancement establishes a clear performance threshold for researchers evaluating metal complexes of 4-methoxybenzylidene-substituted isonicotinohydrazide ligands in anticancer screening programs, where complexation yields a predictable magnitude of potency improvement [1].

Cytotoxicity Bismuth complex Gastric cancer SNU-16

Species-Selective Ecto-5′-Nucleotidase Inhibition: 44.5-Fold Rat vs. Human Potency Differential

N'-(4-Methoxybenzylidene)isonicotinohydrazide exhibits pronounced species selectivity in enzyme inhibition, with IC₅₀ values differing by a factor of 44.5 between rat and human ecto-5′-nucleotidase [1]. This stark species divergence—310 nM against the rat enzyme versus 13.8 µM against the human ortholog—is an unusual feature that distinguishes this compound from closely related analogs such as (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g), which was identified as the most potent inhibitor of bovine tissue-non-specific alkaline phosphatase in the same study series but lacked the pronounced rat/human selectivity profile [1][2].

Enzyme inhibition Ecto-5′-nucleotidase Species selectivity IC₅₀

Antimycobacterial Activity: 4-Methoxy Derivative Among Most Potent in 22-Compound Series Against M. tuberculosis H37Rv

In a systematic structure-activity relationship study of 22 (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives, the 4-methoxy substituted compound was among five derivatives exhibiting significant activity with MIC values of 0.31-0.62 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs isoniazid (INH) and rifampicin (RIP) [1]. This places the 4-methoxy derivative within the most potent subset of this chemical series, distinguishing it from other monosubstituted analogs that failed to achieve this activity threshold, and identifies it as a validated starting point for developing new anti-tubercular leads against multi-drug resistant strains [1].

Antitubercular Mycobacterium tuberculosis MIC Drug discovery

Evidence-Based Application Scenarios for N'-(4-Methoxybenzylidene)isonicotinohydrazide Procurement


Development of Gram-Negative Antibacterial Metal Complexes with Kanamycin-Surpassing Activity

Researchers synthesizing transition metal complexes for antibacterial screening should prioritize N'-(4-methoxybenzylidene)isonicotinohydrazide as a primary ligand for Zn(II) mixed-ligand systems. The Zn(II)-1,10-phenanthroline mixed complex of this ligand demonstrates zone of inhibition against E. coli (24 mm) exceeding that of kanamycin-30 (22 mm), a quantifiable performance advantage documented in direct comparative disc diffusion assays [1]. This evidence supports procurement for laboratories engaged in metalloantibiotic discovery where surpassing established clinical antibiotic benchmarks is a key selection criterion [1].

Anticancer Metallodrug Screening Programs Targeting Gastric Cancer

Drug discovery programs focused on gastric cancer and evaluating bismuth-based metallodrugs should consider (E)-N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide-derived Bi(III) complexes. The dinuclear Bi(III) complex achieves a 3.37-fold increase in cytotoxic potency against SNU-16 gastric cancer cells (IC₅₀ 0.35 µM) relative to the free ligand (IC₅₀ 1.18 µM), providing a predictable potency-enhancement factor that can guide medicinal chemistry optimization [1]. Procurement of the free ligand enables controlled synthesis and evaluation of this defined Bi(III) complex [1].

Species-Specific Ecto-5′-Nucleotidase Inhibition Studies Requiring Rat-Selective Probes

Researchers investigating purinergic signaling and requiring a selective inhibitor for rat ecto-5′-nucleotidase (CD73) should procure N'-(4-methoxybenzylidene)isonicotinohydrazide based on its documented 310 nM IC₅₀ against the rat enzyme, representing a 44.5-fold greater potency than its activity against the human ortholog (IC₅₀ 13.8 µM) [1]. This pronounced species selectivity is a documented, distinguishing feature of this specific 4-methoxy substituted derivative that may not be present in other benzylidene-substituted analogs, enabling targeted experimental designs in rodent models where human enzyme cross-reactivity must be accounted for [1].

Anti-Tubercular Lead Identification and SAR Studies Against M. tuberculosis H37Rv

Medicinal chemistry programs pursuing new anti-tubercular leads against drug-resistant Mycobacterium tuberculosis should include the 4-methoxybenzylidene-substituted derivative in screening panels. Among 22 monosubstituted-benzylidene isonicotinohydrazide derivatives evaluated against M. tuberculosis H37Rv using the Alamar Blue susceptibility test, the 4-methoxy substituted compound fell within the high-potency subset exhibiting MIC values of 0.31-0.62 µg/mL, an activity range comparable to first-line drugs isoniazid and rifampicin [1]. This validated activity tier provides evidence for selecting this specific substitution pattern as a privileged scaffold in anti-tubercular drug discovery campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(4-methoxybenzylidene)isonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.